Olodanrigan

Übersicht

Beschreibung

Olodanrigan is a small molecule drug that acts as an angiotensin II type 2 receptor antagonist. It has been investigated for its potential therapeutic effects in treating neuropathic pain, particularly in conditions such as painful diabetic neuropathy and postherpetic neuralgia .

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung zur Untersuchung von Angiotensin-II-Rezeptor-Antagonisten.

Biologie: Die Forschung konzentriert sich auf seine Auswirkungen auf zelluläre Signalwege und Rezeptorinteraktionen.

Medizin: Klinische Studien haben seine Wirksamkeit bei der Behandlung von neuropathischen Schmerzzuständen wie schmerzhafter diabetischer Neuropathie und postherpetischer Neuralgie untersucht

5. Wirkmechanismus

Olodanrigan entfaltet seine Wirkung, indem es selektiv den Angiotensin-II-Typ-2-Rezeptor antagonisiert. Diese Hemmung verhindert die Aktivierung von nachgeschalteten Signalwegen, einschließlich der p38- und p42/p44-Mitogen-aktivierten Proteinkinasen, die an der Schmerzsignalgebung und neuronalen Erregbarkeit beteiligt sind . Durch die Blockierung dieser Wege reduziert this compound die Hyperexzitabilität und das Sprießen von Neuronen des dorsalen Wurzelganglions und lindert so neuropathische Schmerzen .

Wirkmechanismus

Mode of Action

Olodanrigan acts as an antagonist to the AT2R . This means it binds to the AT2R, preventing angiotensin II from activating the receptor. This action may involve inhibition of augmented AngII/AT2R induced p38 and p42/p44 MAPK activation, which in turn inhibits the hyperexcitability and sprouting of Dorsal Root Ganglion (DRG) neurons .

Biochemical Pathways

It is suggested that the drug’s analgesic action appears to involve the inhibition of the angii/at2r pathway, which leads to the reduction of p38 and p42/p44 mapk activation . This inhibition could potentially reduce neuropathic pain signaling in AngII/NGF/TRPV1-convergent pathways .

Pharmacokinetics

A clinical trial was conducted to investigate the adme and pharmacokinetics of this compound after a single dose in healthy male subjects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of DRG neuron hyperexcitability and sprouting . This results in a reduction of neuropathic pain signaling, which could potentially alleviate symptoms in conditions such as Painful Diabetic Neuropathy (PDN) and Postherpetic Neuralgia .

Vorbereitungsmethoden

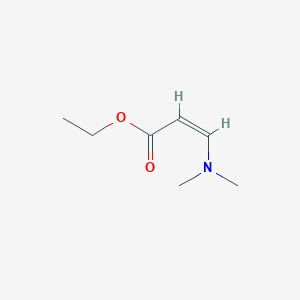

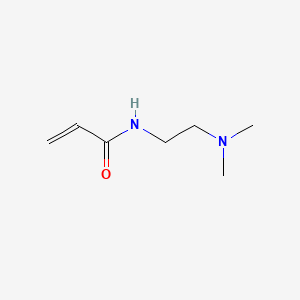

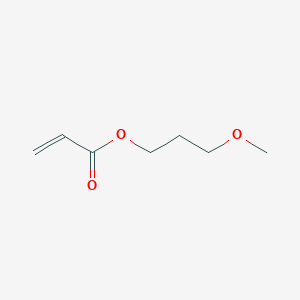

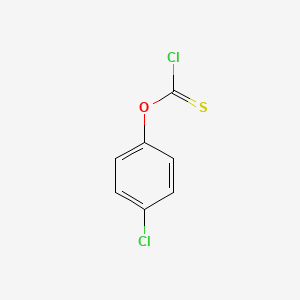

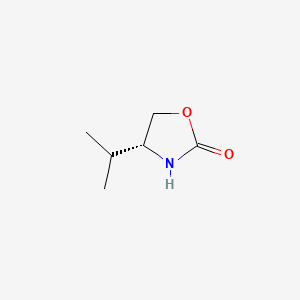

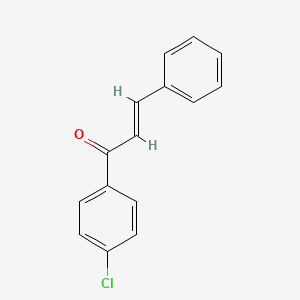

The synthesis of Olodanrigan involves several key steps:

Knoevenagel–Doebner Condensation: This reaction involves the condensation of malonic acid with a benzylated phenylalanine derivative in the presence of morpholine as a catalyst.

Hydroamination: The resulting product undergoes hydroamination using phenylalanine ammonia lyase to form an intermediate amino acid.

Pictet–Spengler Reaction: This intermediate is then cyclized through a Pictet–Spengler reaction to form the tetrahydroisoquinoline core of this compound.

Industrial production methods focus on optimizing these reactions for scalability and yield, ensuring high chiral purity and minimizing the use of hazardous reagents .

Analyse Chemischer Reaktionen

Olodanrigan durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um seine funktionellen Gruppen zu modifizieren.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriummethoxid . Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

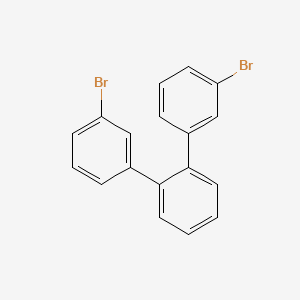

Vergleich Mit ähnlichen Verbindungen

Olodanrigan ist einzigartig unter den Angiotensin-II-Rezeptor-Antagonisten aufgrund seiner hohen Selektivität und peripheren Einschränkung. Ähnliche Verbindungen sind:

Losartan: Ein weiterer Angiotensin-II-Rezeptor-Antagonist, der jedoch hauptsächlich den Typ-1-Rezeptor angreift.

Valsartan: Ähnlich wie Losartan zielt es auf den Typ-1-Rezeptor ab und wird zur Behandlung von Bluthochdruck eingesetzt.

Candesartan: Zielt ebenfalls auf den Typ-1-Rezeptor ab und wird für Bluthochdruck und Herzinsuffizienz eingesetzt.

Die Spezifität von this compound für den Typ-2-Rezeptor und sein Potenzial zur Behandlung von neuropathischen Schmerzen unterscheiden es von diesen anderen Verbindungen .

Eigenschaften

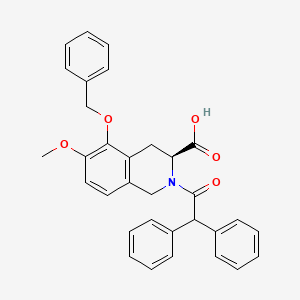

IUPAC Name |

(3S)-2-(2,2-diphenylacetyl)-6-methoxy-5-phenylmethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBCIXGRCZIPNQ-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(CN([C@@H](C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031601 | |

| Record name | EMA401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316755-16-4 | |

| Record name | (3S)-2-(2,2-Diphenylacetyl)-1,2,3,4-tetrahydro-6-methoxy-5-(phenylmethoxy)-3-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1316755-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olodanrigan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316755164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olodanrigan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EMA401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLODANRIGAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0FN522VTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Olodanrigan?

A1: this compound, also known as EMA401, is a potent and selective antagonist of the angiotensin II type 2 receptor (AT2R) [, ]. While the exact analgesic mechanism of AT2R antagonism is not fully elucidated, it is believed to involve modulation of pain pathways in the peripheral and central nervous systems.

Q2: What is the chemical structure of this compound?

A2: this compound is the S‐enantiomer of 5‐(benzyloxy)‐2‐(2,2‐diphenylacetyl)‐6‐methoxy‐1,2,3,4‐tetrahydroisoquinoline‐3‐carboxylic acid [].

Q3: How is this compound metabolized in the body?

A3: Studies in preclinical models have shown that this compound is primarily metabolized in the liver and eliminated mainly through the bile []. A significant metabolic pathway involves the formation of a direct acylglucuronide, which can be further hydrolyzed by intestinal flora back to the active parent drug [].

Q4: Have there been any clinical trials investigating the efficacy of this compound?

A4: Yes, this compound has progressed to Phase IIb clinical trials for the treatment of chronic pain, specifically for postherpetic neuralgia [, ].

Q5: Are there any other drugs in development that target the same pathway as this compound?

A5: While this compound represents a first-in-class analgesic targeting AT2R [], there are other drugs in development targeting different mechanisms for chronic pain, such as AAK1 inhibition, LANCL activation, and NGF inhibition [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide](/img/structure/B1662102.png)

![Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B1662114.png)